molecular formula C6H9Cl2NS B1662267 Chlormethiazole hydrochloride CAS No. 6001-74-7

Chlormethiazole hydrochloride

Cat. No. B1662267
CAS RN: 6001-74-7
M. Wt: 198.11 g/mol
InChI Key: OFXYKSLKNMTBHK-UHFFFAOYSA-N
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Description

Chlormethiazole hydrochloride, also known as Clomethiazole, is a well-established γ-aminobutyric acid (GABAA)-mimetic drug . It is a sedative and hypnotic that is widely used in treating and preventing symptoms of acute alcohol withdrawal . It is structurally related to thiamine (vitamin B1) but acts like a sedative, hypnotic, muscle relaxant, and anticonvulsant . It is also used for the management of agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .


Molecular Structure Analysis

The molecular formula of Chlormethiazole hydrochloride is C6H8ClNS . The average molecular weight is 198.11 . The structure includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Physical And Chemical Properties Analysis

Chlormethiazole hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .

Scientific Research Applications

Cytochrome P450 2E1 Inhibition

Chlormethiazole hydrochloride demonstrates significant inhibition of the cytochrome P450 2E1 enzyme. This property was observed in both in vivo and in vitro studies involving human subjects and liver microsomes. The inhibition was noted to be noncompetitive and efficient, suggesting its potential benefit in alcohol detoxification due to the detrimental effects of cytochrome P450 2E1 induction after chronic ethanol consumption (Gebhardt et al., 1997).

Alcoholic Liver Disease

Chlormethiazole's effect on liver damage was assessed in an experimental rat model of alcoholic liver disease. It showed a protective effect on the liver by inhibiting CYP2E1 activity in vivo, which is crucial in ethanol-induced liver disease. This suggests its therapeutic potential in mitigating liver injury associated with alcoholism (Gouillon et al., 2000).

Neuroprotection in Stroke Models

Chlormethiazole has been explored as a neuroprotective agent in animal models of stroke. Despite promising results in rodents and primates, phase III clinical trials showed limited success. This discrepancy indicates the need for further research to bridge the gap between animal models and human trials (Wilby & Hutchinson, 2006).

Interaction with Methamphetamine

Research has indicated that chlormethiazole potentiates the discriminative stimulus effects of methamphetamine in rats, suggesting a behavioral interaction between the two substances. This interaction is different from the classical GABAergic drugs, implying non-GABAergic mechanisms in chlormethiazole's effects (Gasior et al., 2004).

GABAA Receptor Complex Modulation

Chlormethiazole is known to perturb the GABAA receptor complex. It increases Cl- uptake in rat cortical synaptoneurosomes and inhibits binding of certain ligands to the GABAA receptor complex. These neurochemical actions help to understand its sedative and anticonvulsive properties (Moody & Skolnick, 1989).

Neuroprotective Activity in Cerebral Ischemia

Chlormethiazole's neuroprotective activity was assessed in a model of transient focal ischemia. The treatment was found to be effective when administered before or shortly after ischemic events, suggesting its potential in treating neurodegeneration following stroke or cardiac arrest (Cross et al., 1991).

Safety And Hazards

Chlormethiazole hydrochloride may cause skin irritation and serious eye irritation . It is harmful if swallowed . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this chemical .

Future Directions

Chlormethiazole hydrochloride has been investigated for use in strokes . It has shown promise in animal models of stroke, but Phase III clinical trials have not been successful . The discrepancy between animal and human studies may be due to differences in survival times, speed of drug administration, and fundamental differences between species .

properties

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXYKSLKNMTBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597589
Record name 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlormethiazole hydrochloride

CAS RN

6001-74-7
Record name Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6001-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomethiazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMETHIAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KH Park, CK Park, J Park, S Jeon, SI Bang… - Polymer (Korea …, 2014 - koreascience.kr
… of chlormethiazole hydrochloride on the PVC, PU, and various polyolefin tubes. Chlormethiazole hydrochloride (… The measured pH of chlormethiazole hydrochloride is 4.06 in the 0.9% …
Number of citations: 8 koreascience.kr
D Chen, XX Lin, Q Zhao, J Xiao, SF Peng, MF Xiao… - Xenobiotica, 2017 - Taylor & Francis
… Furafylline, tranylcypromine, ketoconazole, sulfaphenazole, quinidine, chlormethiazole hydrochloride, and ticlopidine hydrochloride were purchased from the National Institutes for Food …
Number of citations: 3 www.tandfonline.com
YJ Cho, H Lee, J Kim, G Gong, HJ Lee… - Anticancer …, 2021 - ar.iiarjournals.org
Background/Aim: Effective ex vivo maturation of dendritic cells (DCs) can increase the efficiency of cancer immunotherapy. We aimed to identify novel chemicals with the potential to …
Number of citations: 6 ar.iiarjournals.org
L Zhu, X Liu, L Zhu, X Zhang, X Fu… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Naftopidil (NAF) is a chiral compound with two enantiomers (R(+)-NAF and S(−)-NAF) and is used as a racemic mixture in clinical practice. This study aims to investigate the …
Number of citations: 7 academic.oup.com
J Xiao, D Chen, XX Lin, SF Peng, MF Xiao, WH Huang… - PloS one, 2016 - journals.plos.org
… Furafylline, tranylcypromine, ketoconazole,sulfaphenazole, quinidine, chlormethiazole hydrochloride, and ticlopidine hydrochloride were purchased from the National Institutes for Food …
Number of citations: 26 journals.plos.org
D Ouyang, W Huang, D Chen… - Chinese …, 2016 - cmjournal.biomedcentral.com
Sodium tanshinone IIA sulfonate (STS) is a water-soluble derivative of tanshinone IIA for treating cardiovascular disorders. The roles of cytochrome P450 enzymes (CYPs) in the …
Number of citations: 11 cmjournal.biomedcentral.com
D Chen, XX Lin, WH Huang, W Zhang, ZR Tan… - Xenobiotica, 2016 - Taylor & Francis
… of furafylline, tranylcypromine, sulfaphenazole, quinidine, ticlopidine hydrochloride, and ketoconazole were 1 μM, while the concentration of chlormethiazole hydrochloride was 5 μM. …
Number of citations: 15 www.tandfonline.com
D Wu, X Wang, R Zhou, L Yang… - Free Radical Biology and …, 2012 - Elsevier
The goal of the current study was to evaluate whether CYP2E1 plays a role in binge-ethanol induced steatosis and if autophagy impacts CYP2E1-mediated hepatotoxicity, oxidative …
Number of citations: 107 www.sciencedirect.com
X Huang, Y Guo, W Huang, W Zhang, Z Tan, J Peng… - PloS one, 2014 - journals.plos.org
… Furafylline, trans-2-phenylcyclopropylamine hydrochloride, ketoconazole, sulfaphenazole, quinidine, chlormethiazole hydrochloride and ticlopidine hydrochloride were purchased from …
Number of citations: 12 journals.plos.org
RJ Beninger, JK Forsyth, M Van Adel… - Pharmacology …, 2009 - Elsevier
Cognitive deficits are a core feature of schizophrenia that may be linked to abnormalities in GABA and nitric oxide (NO). Subchronic treatment with glutamate receptor antagonists …
Number of citations: 33 www.sciencedirect.com

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